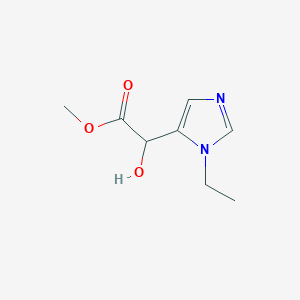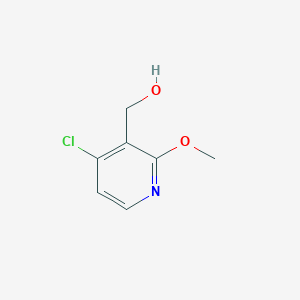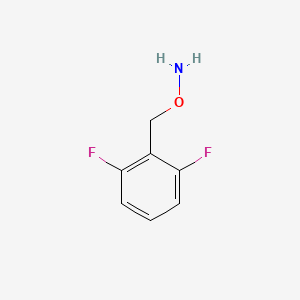![molecular formula C8H15NO2 B13595582 4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)
4-[2-(Oxiran-2-yl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Oxiran-2-yl)ethyl]morpholine is a chemical compound that features a morpholine ring substituted with an oxirane (epoxide) group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine typically involves the reaction of morpholine with an epoxide-containing compound. One common method is the reaction of morpholine with epichlorohydrin under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the morpholine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Oxiran-2-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Oxiran-2-yl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-[2-(Oxiran-2-yl)ethyl]morpholine involves the reactivity of the epoxide group. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The morpholine ring provides stability and can interact with different molecular targets, influencing the compound’s overall reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but with a different substitution pattern on the morpholine ring.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an imidazolium core with epoxide groups, used in ionic liquid applications.
Uniqueness
4-[2-(Oxiran-2-yl)ethyl]morpholine is unique due to its combination of an epoxide group and a morpholine ring, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-[2-(oxiran-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2 |
Clave InChI |
KAHVFHBOWHLSIN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)



![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)





![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)


